DL-Phenylserine CAS number 1078-17-7 chemical properties
DL-Phenylserine CAS number 1078-17-7 chemical properties
Topic: DL-Phenylserine (CAS 1078-17-7) Chemical Properties and Applications Content Type: Technical Monograph / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Scientists
Structural Dynamics, Synthetic Pathways, and Therapeutic Utility
Executive Summary
DL-Phenylserine (
Chemical Identity & Stereochemical Analysis
DL-Phenylserine exists as a racemate of the
CAS 1078-17-7 specifically denotes the DL-racemic mixture , often predominantly the threo diastereomer when synthesized via standard aldol condensation (Akabori reaction), though isomeric ratios can vary based on catalytic conditions.
| Parameter | Technical Specification |
| IUPAC Name | 2-Amino-3-hydroxy-3-phenylpropanoic acid |
| Common Synonyms | |
| Molecular Formula | |
| Molecular Weight | 181.19 g/mol |
| Stereochemistry | Racemic (DL); Diastereomeric mixture (typically threo-major) |
| SMILES | NC(C(O)C1=CC=CC=C1)C(O)=O |
Stereochemical Configuration
The biological activity and synthetic utility of phenylserine are dictated by its relative stereochemistry. The threo form (anti-configuration) is thermodynamically favored in base-catalyzed syntheses and is the requisite configuration for chloramphenicol synthesis.
Physicochemical Profile
Understanding the solubility and ionization profile of DL-Phenylserine is essential for optimizing extraction and purification protocols.
| Property | Value / Observation | Implication for Processing |
| Melting Point | 203–204 °C (decomposition) | High thermal stability allows for aggressive drying, but decomposition near MP requires controlled recrystallization. |
| Solubility (Water) | ~5.8 mg/mL (approx. 30 mM) | Moderate water solubility implies that pH adjustment is critical for high-yield precipitation. |
| Solubility (Organic) | Sparingly soluble in DMSO; Insoluble in non-polar solvents | Purification requires polar solvent systems (e.g., Ethanol/Water). |
| pKa (Carboxyl) | 2.06 (Predicted) | Acidification below pH 2.0 is necessary to fully protonate the species for cation exchange or salt formation. |
| pKa (Amino) | ~9.1 (Predicted) | Basic conditions (pH > 10) are required to maintain the free amine for nucleophilic reactions. |
| Appearance | Off-white to pale beige crystalline powder | Discoloration indicates oxidation of the phenolic/benzyl positions or residual benzaldehyde. |
Synthetic Pathways & Manufacturing
The industrial standard for producing DL-Phenylserine is the Akabori Reaction , a base-catalyzed aldol condensation between glycine and benzaldehyde. This route is preferred for its atom economy and the spontaneous precipitation of the product.
Mechanism of Action
The reaction proceeds via the formation of a Schiff base (imine) intermediate between glycine and the aldehyde, followed by deprotonation at the
Experimental Protocol: Modified Akabori Synthesis
Note: This protocol is designed for the synthesis of the DL-threo-predominant racemate.
Reagents:
-
Glycine (1.0 eq)
-
Benzaldehyde (2.0 eq) – Excess drives equilibrium
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Sodium Hydroxide (2.5 eq, 5N solution)
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Ethanol (Solvent)
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Hydrochloric Acid (6N) – For neutralization
Step-by-Step Methodology:
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Enolate Formation: Dissolve Glycine in 5N NaOH at 0–5 °C. The low temperature is critical to suppress side reactions (Cannizzaro reaction of benzaldehyde) and control diastereoselectivity.
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Condensation: Add Benzaldehyde dropwise with vigorous stirring. The mixture will form a thick emulsion.
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Reaction Phase: Allow the temperature to rise to 20–25 °C and stir for 3–4 hours. The solution typically solidifies into a crystalline mass as the sodium salt of phenylserine precipitates.
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Workup: Dilute the solid mass with a minimal amount of cold water to dissolve the salt.
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Neutralization/Precipitation: Slowly add 6N HCl until the pH reaches the isoelectric point (approx. pH 5.5–6.0). DL-Phenylserine will precipitate as a zwitterion.
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Purification: Filter the crude solid. Wash with cold ethanol to remove unreacted benzaldehyde. Recrystallize from hot water/ethanol to isolate the threo isomer.
Synthesis Workflow Diagram
Figure 1: Chemical synthesis pathway via Akabori condensation, highlighting critical pH-dependent intermediates.
Therapeutic & Industrial Applications[6]
DL-Phenylserine is rarely the final API; rather, it is a high-value intermediate. Its structural duality (phenyl ring + polar amino acid tail) makes it a versatile scaffold.
Antibiotic Synthesis (Chloramphenicol)
The most historically significant application is in the synthesis of Chloramphenicol . The threo configuration of the phenylserine backbone corresponds directly to the stereochemistry required for the antibiotic's activity.
-
Mechanism: Phenylserine is nitrated, esterified, and reduced to form the dichloroacetamide core of chloramphenicol.
Peptide Engineering
In modern drug discovery, DL-Phenylserine is used as a non-proteinogenic building block to induce conformational constraints in peptide drugs. The bulky phenyl group on the
Biological Precursors
It serves as a synthetic precursor to L-DOPS (Droxidopa) , a prodrug for norepinephrine used in treating neurogenic orthostatic hypotension.
Application Logic Diagram
Figure 2: Downstream utility of DL-Phenylserine in pharmaceutical manufacturing and drug design.
Analytical Characterization
To validate the identity and purity of CAS 1078-17-7, the following analytical signatures should be confirmed.
HPLC Analysis
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
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Mobile Phase: Phosphate Buffer (pH 2.5) / Methanol Gradient.
-
Detection: UV at 210 nm (peptide bond/carboxyl) and 254 nm (phenyl ring).
-
Note: Due to the zwitterionic nature, ion-pairing agents (like TFA) may be required for sharp peak shapes.
1H-NMR (D2O/DCl)
- 7.3–7.5 ppm: Multiplet (5H, Aromatic protons).
-
5.2 ppm: Doublet (1H,
-CH, J ~ 4 Hz for threo). -
4.1 ppm: Doublet (1H,
-CH). -
Interpretation: The coupling constant (J-value) between
and protons is diagnostic for distinguishing threo (smaller J) from erythro (larger J) isomers.
Handling & Safety (SDS Summary)
While not classified as acutely toxic, DL-Phenylserine requires standard laboratory precautions due to its bioactive potential.
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Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE 3 (Respiratory).
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Handling: Use a dust mask (N95) and nitrile gloves. Avoid inhalation of fine dust.
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Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Hygroscopic nature requires protection from moisture to prevent caking and hydrolysis.
References
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ChemicalBook. (n.d.). DL-THREO-3-PHENYLSERINE CAS#: 7695-56-9 (Linked to 1078-17-7). Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 94134, DL-Phenylserine. Retrieved from [1]
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Misono, H., et al. (2005). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. ResearchGate. Retrieved from
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MedChemExpress. (2025). DL-3-Phenylserine hydrate Product Information. Retrieved from
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Sigma-Aldrich. (n.d.). DL-3-Phenylserine hydrate 98% Product Sheet. Retrieved from
